1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
The compound 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a heterocyclic molecule featuring a fused dihydropyrido-pyrimidine core substituted with a morpholino group and a propanone side chain linked to a trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)17-6-3-15(4-7-17)5-8-18(29)28-9-1-2-16-14-25-20(26-19(16)28)27-10-12-30-13-11-27/h3-4,6-7,14H,1-2,5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKUNMPXKFSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic synthesis. Starting with pyrimidine and morpholine derivatives, the process involves careful control of reaction conditions, such as temperature and pH, to ensure the successful formation of the desired compound. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific catalytic conditions.
Industrial Production Methods: : Industrial production scales up the laboratory synthesis process, often utilizing continuous flow techniques for better efficiency and yield. These methods ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions:
Oxidation: : Often achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used to reduce this compound, often leading to the corresponding alcohol.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the phenyl ring or the pyrimidine core, often involving halogenation or nitration reagents.
Major Products: : Depending on the reaction conditions and reagents, the major products can range from alcohols and ketones to various substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has shown promise in various fields:
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibition of cancer cell proliferation. For instance, derivatives targeting cyclin-dependent kinases have demonstrated significant antitumor effects in vitro .
Enzyme Inhibition
- Cyclin-dependent Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cell cycle regulation, potentially leading to novel cancer therapies .
Biochemical Probes
- Targeting Biological Receptors : The unique structure allows for the exploration of interactions with various biological receptors and enzymes, making it a valuable tool in biochemical assays .
Case Studies
Several studies illustrate the potential applications of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited significant growth inhibition in various cancer cell lines, suggesting that this compound could have similar effects .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that compounds with similar morpholino and pyrimidine structures effectively modulated enzyme activity related to metabolic pathways, indicating potential therapeutic uses in metabolic disorders .
Mechanism of Action
This compound's biological activity often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates, while the morpholine group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The trifluoromethyl group further modulates the compound's pharmacokinetic properties, improving bioavailability and metabolic stability.
Comparison with Similar Compounds
Key Differences:
Pharmacological and Computational Insights
- Computational docking studies using tools like AutoDock Vina could predict differences in binding modes and affinity.
- Metabolic Stability : The trifluoromethyl group in the target compound is less prone to oxidative metabolism than the fluorophenyl group in Example 37, which may translate to a longer half-life in vivo.
Crystallographic and Structural Analysis
Crystallographic data for such compounds are often resolved using SHELX software , which aids in elucidating conformational details critical for structure-activity relationships (SAR). For instance, the dihydro-pyrido ring’s saturation might induce planarization, affecting π-stacking interactions in target binding pockets.
Biological Activity
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This class is known for its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. The compound's unique structural features may confer specific biological activities that warrant detailed investigation.
Structural Characteristics
The compound features a morpholino group and a trifluoromethyl-substituted phenyl ring, which are critical for its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative exhibit significant biological activities, including:
- Anticancer Activity : Inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression, have shown promise in preclinical studies. The compound may interact with Plk1 or related pathways, leading to apoptosis in cancer cells .
- Neuroprotective Effects : Some derivatives of pyrido[2,3-d]pyrimidines have been investigated for their neuroprotective properties against neurotoxicity induced by oxidative stress .
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, the inhibition of Plk1 could lead to disrupted mitotic processes in cancer cells, effectively reducing tumor growth .
Case Study: Inhibition of Polo-like Kinase 1
A study identified a novel scaffold for inhibitors of Plk1, demonstrating that modifications to the pyrido[2,3-d]pyrimidine structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. This scaffold showed a greater than ten-fold increase in inhibitory activity compared to previously characterized inhibitors .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds within the pyrido[2,3-d]pyrimidine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyrido[2,3-d]pyrimidinone | Methyl group on pyridine | Anticancer activity |
| 2-Amino-thieno[2,3-d]pyrimidine | Thieno ring system | Antimicrobial properties |
| 6-Methylthio-pyrido[2,3-d]pyrimidinone | Methylthio group on pyridine | Kinase inhibition |
Research Findings
Recent studies have indicated that modifications to the basic structure of pyrido[2,3-d]pyrimidines can lead to enhanced biological activity. Notably:
- In vitro Studies : Various analogs have been synthesized and tested for their ability to inhibit kinase activity. Compounds with specific substitutions demonstrated improved efficacy against cancer cell lines .
- Molecular Docking Studies : Computational analyses suggest that the binding affinity of this compound for Plk1 is significantly higher than that of traditional inhibitors . This suggests potential for development into a therapeutic agent.
Q & A
Q. What experimental controls are essential for avoiding false positives in high-throughput screening (HTS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
